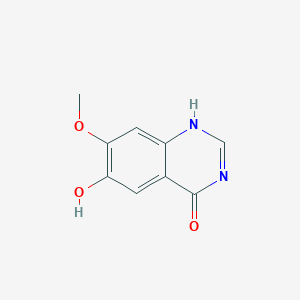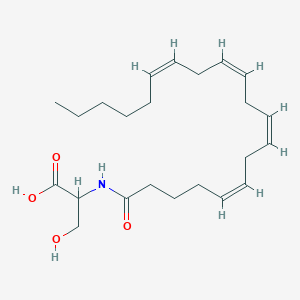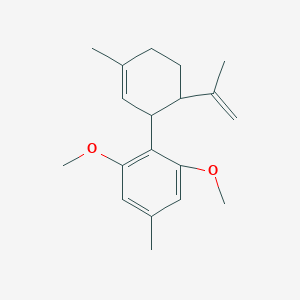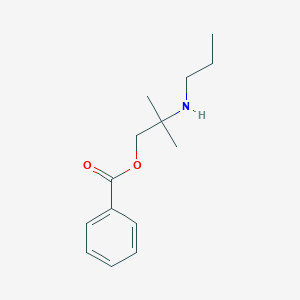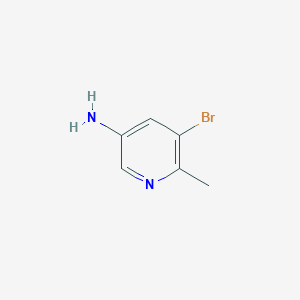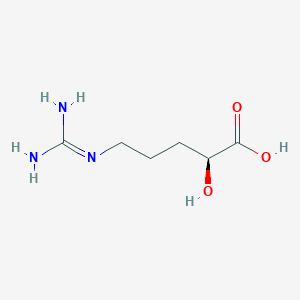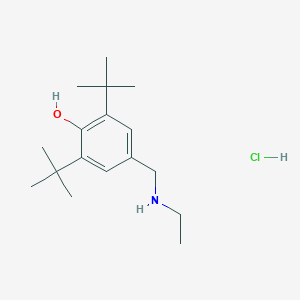
LY231617
Vue d'ensemble
Description
“2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” is a hindered phenolic compound . It is used as an antioxidant to stabilize lubricant oils . It acts as a stabilizer in diethyl ether, tetrahydrofuran, and other laboratory chemicals to prevent peroxide formation . It is also effectively involved as a polymerization inhibitor in the process of oxidation of allyl alcohol to glycerine .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride” include a boiling point of 172 °C/30 mmHg (lit.) and a melting point of 90-95 °C . The compound is solid in form .Applications De Recherche Scientifique
Propriétés antioxydantes dans la neuroprotection
LY231617 a été étudié pour ses propriétés antioxydantes, en particulier dans le contexte de la neuroprotection. Des recherches ont montré que this compound peut améliorer de manière significative le flux sanguin cérébral local de plus de 600 % et réduire les dommages cérébraux ischémiques de 50 à 91 % lorsqu’il est administré après une occlusion de l’artère cérébrale moyenne chez le rat . Cela suggère des applications potentielles dans le traitement des accidents vasculaires cérébraux ou d’autres affections neurodégénératives où le stress oxydatif joue un rôle dans les dommages neuronaux.
Effets anti-inflammatoires dans les troubles gastro-intestinaux
Le composé a été évalué pour ses effets anti-inflammatoires, qui pourraient être bénéfiques dans le traitement de la maladie inflammatoire de l’intestin (MIC). Des études ont indiqué que this compound, ainsi que d’autres antioxydants, peuvent réduire l’inflammation et le stress oxydatif dans les modèles de MIC, suggérant un potentiel thérapeutique pour ce composé dans la gestion des troubles gastro-intestinaux .
Stabilisation des huiles lubrifiantes
Dans les applications industrielles, this compound sert d’antioxydant pour stabiliser les huiles lubrifiantes. Sa structure phénolique est efficace pour prévenir l’oxydation, ce qui est crucial pour maintenir l’intégrité et les performances des lubrifiants dans divers systèmes mécaniques .
Synthèse d’antioxydants complexes
This compound est utilisé comme précurseur dans la synthèse d’antioxydants plus complexes. Ces dérivés sont ensuite utilisés dans divers domaines, y compris la stabilisation des polymères, pour prévenir la dégradation due à l’exposition à la lumière et à l’oxygène .
Recherche sur la perméabilité de la barrière hémato-encéphalique
L’efficacité de this compound pour améliorer la perméabilité de la barrière hémato-encéphalique (BHE) a été démontrée dans des modèles expérimentaux. Cette propriété est importante pour le développement de médicaments ciblant le système nerveux central, car elle pourrait faciliter la délivrance d’agents thérapeutiques à travers la BHE .
Safety and Hazards
Mécanisme D'action
Target of Action
LY231617, also known as 2,6-ditert-butyl-4-(ethylaminomethyl)phenol hydrochloride, is primarily targeted towards lipids . It acts as a lipid inhibitor, which means it interferes with the function of lipids in the body .
Mode of Action
This compound is a potent antioxidant that readily crosses the blood-brain barrier . It has been shown to attenuate H2O2 toxicity to hippocampal cultures . This suggests that this compound may interact with its targets by neutralizing reactive oxygen species, thereby reducing oxidative stress .
Biochemical Pathways
It has been shown to attenuate 8-isoprostane production and glutathione depletion . These are key components of the oxidative stress pathway, suggesting that this compound may exert its effects by modulating this pathway.
Pharmacokinetics
It has been shown to cross the blood-brain barrier, which is crucial for its neuroprotective effects . This suggests that this compound has good bioavailability in the brain.
Result of Action
This compound has been shown to reduce global ischemic neuronal injury in rat models . It significantly protected both the hippocampus and striatum from 30 minutes of four-vessel occlusion . This suggests that this compound can have a protective effect on neurons under conditions of oxidative stress.
Action Environment
The action of this compound is influenced by the environment in which it is administered. For example, in a study where this compound was administered five hours following middle cerebral artery (MCA) occlusion in rats, it resulted in a significant amelioration at seven hours post MCA occlusion . This suggests that the timing of administration and the physiological state of the organism can influence the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride has been shown to interact with various enzymes and proteins. For instance, it is metabolized by cytochrome P-450’s in mouse liver and lung along three pathways .
Cellular Effects
This compound has been shown to produce a variety of effects in animals. For example, it has been found to cause lung injury and promote tumors in mice . It also influences cell function by inducing DNA strand breaks and internucleosomal DNA fragmentation .
Molecular Mechanism
At the molecular level, 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride can change. For instance, it has been found to degrade into BHTOOH under specific conditions .
Dosage Effects in Animal Models
The effects of 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride vary with different dosages in animal models. For example, a single intraperitoneal injection of this compound in rats results in a significant increase in nuclear DNA methyl transferase activity in various organs .
Metabolic Pathways
2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride is involved in various metabolic pathways. For instance, it is metabolized by cytochrome P-450’s in mouse liver and lung along three pathways .
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-(ethylaminomethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO.ClH/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7;/h9-10,18-19H,8,11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWZKGFBUXQFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93811-58-6 (Parent) | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30161759 | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141545-89-3 | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-(ethylaminomethyl)phenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





